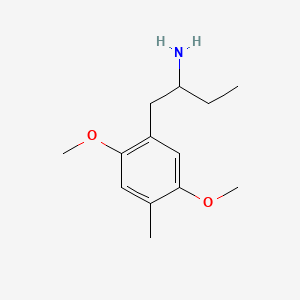
1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.311 g/mol . It is a member of the substituted phenylethylamines, known for its psychoactive properties. This compound is also referred to as Dimoxamin .
Preparation Methods
The synthesis of 1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine involves several steps. One common synthetic route starts with 2,5-dimethoxy-4-methylbenzaldehyde , which undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to reductive amination using ammonium acetate and sodium cyanoborohydride to yield the final product .
Chemical Reactions Analysis
1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like hydrobromic acid .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor , leading to altered neurotransmitter release and psychoactive effects . This interaction is similar to that of other substituted phenylethylamines, such as 2,5-dimethoxy-4-methylamphetamine .
Comparison with Similar Compounds
1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine is similar to other substituted phenylethylamines, such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Both compounds share a similar structure and psychoactive properties.
2,5-Dimethoxy-4-ethylamphetamine (DOET): This compound has a similar mechanism of action but differs in its potency and duration of effects.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Another structurally related compound with similar psychoactive effects.
The uniqueness of this compound lies in its specific substitution pattern and its distinct psychoactive profile .
Properties
CAS No. |
52842-58-7 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4/h6,8,11H,5,7,14H2,1-4H3 |
InChI Key |
MLYCFWZIAJAIGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=C(C=C(C(=C1)OC)C)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


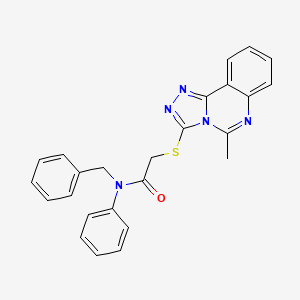
![(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12294882.png)

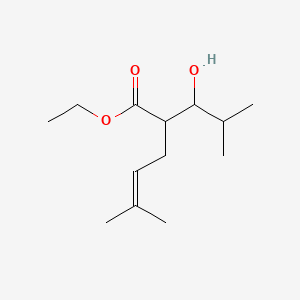
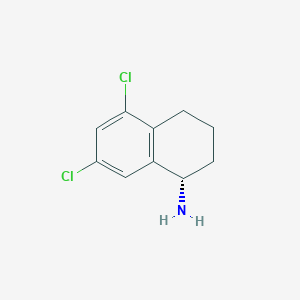

![[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12294914.png)
![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)
![(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one](/img/structure/B12294925.png)
![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)
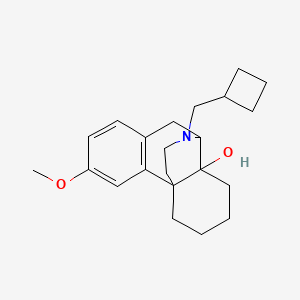
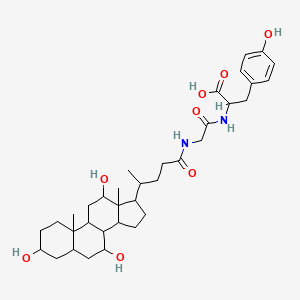
![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)
![(2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one](/img/structure/B12294948.png)
